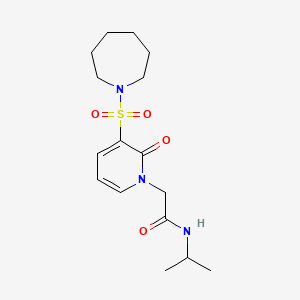
2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-isopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-isopropylacetamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is a small molecule drug that selectively targets mutated EGFR, which is found in non-small cell lung cancer (NSCLC) patients. AZD9291 has shown promising results in clinical trials and is currently approved for the treatment of NSCLC patients with T790M mutation.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Pyridine and Pyrimidine Derivatives
2-aza-1,3-dienes, bearing donor substituents, have been prepared for the construction of pyridine or pyrimidine derivatives. These compounds are synthesized through reactions involving electron-deficient dienophiles, yielding tetrahydropyridines and pyrimidines with exo selectivity. This method provides a pathway for the synthesis of highly substituted compounds relevant to medicinal chemistry and materials science (Morel et al., 1996).
2. Corrosion Inhibition
New long alkyl side chain acetamide derivatives have been synthesized and evaluated as corrosion inhibitors. These compounds show promising inhibition efficiencies, demonstrating the potential of similar structures in protecting metals against corrosion in various industrial applications (Yıldırım & Cetin, 2008).
3. Chemical Transformations for Heterocyclic Compounds
Research has focused on the synthesis and transformation of spiro thiazolinone heterocyclic compounds, showcasing the versatility of similar chemical frameworks in generating bioactive fused heterocyclic compounds. Such processes underline the importance of these structures in developing new pharmaceuticals (Patel & Patel, 2015).
4. Novel Transformations for Fluorescent Heterocycles
Annelated 2-amino pyridines, such as pyrrolo[2,3-b]pyridines, have been synthesized through a sequence involving coupling, isomerization, and cyclocondensation. These heterocycles are not only highly fluorescent but also exhibit partial pH sensitivity, illustrating the potential for creating advanced materials with specific optical properties (Schramm et al., 2006).
5. Palladium-Catalyzed Carbonylation for Heterocyclic Derivatives
A multicomponent approach has been reported for synthesizing 2-(imidazo[1,2-a]pyridin-3-yl)-N,N-dialkylacetamides, highlighting the efficiency of palladium-catalyzed carbonylation in creating compounds with potential CNS activity. This approach underscores the significance of catalysis in the efficient and selective synthesis of complex heterocyclic structures (Veltri et al., 2020).
Eigenschaften
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-13(2)17-15(20)12-18-9-7-8-14(16(18)21)24(22,23)19-10-5-3-4-6-11-19/h7-9,13H,3-6,10-12H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYOHGLBMFJXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=CC=C(C1=O)S(=O)(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-Isopropyl-7-methoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2920197.png)
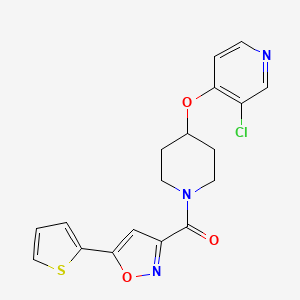
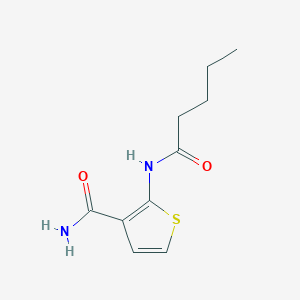
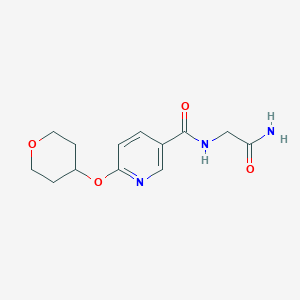
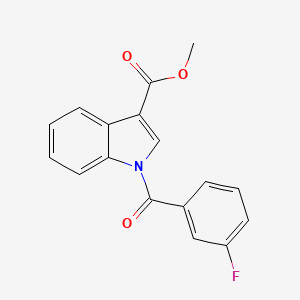
![7-(3-methylphenyl)-2-[4-(3-methylphenyl)piperazino]thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)
![N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-2-chlorobenzamide](/img/structure/B2920210.png)

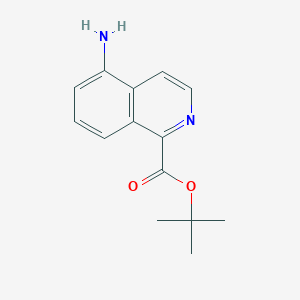
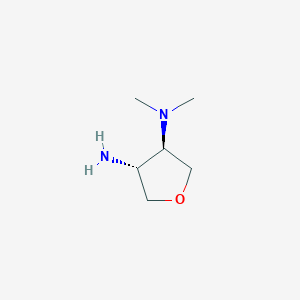
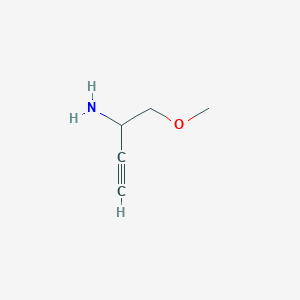
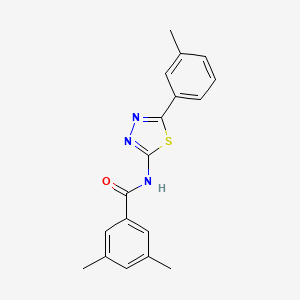
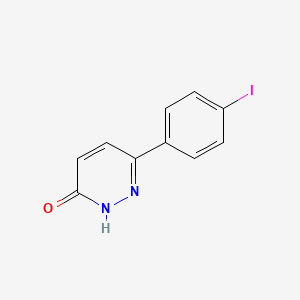
![4-(8-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2920219.png)